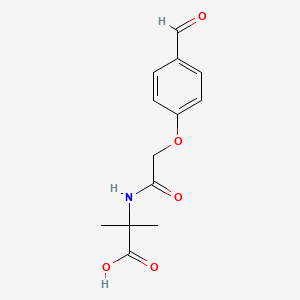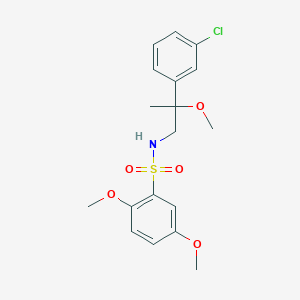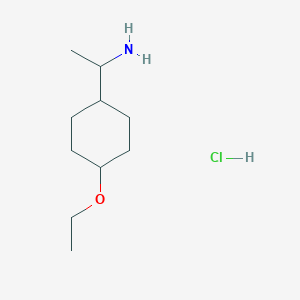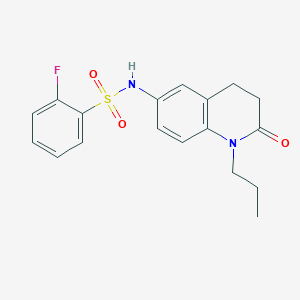
5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide, also known as BCPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCPS is a derivative of pyridine and benzamide and has been synthesized using different methods.
Applications De Recherche Scientifique
5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide has been extensively studied for its potential applications in various fields. It has been used as a ligand in metal coordination chemistry, and its metal complexes have shown promising catalytic activity in various reactions. 5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide has also been used as a fluorescent probe for the detection of metal ions in biological samples. In addition, 5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide has been studied for its potential use as an anti-cancer agent, as it has shown cytotoxic activity against various cancer cell lines.
Mécanisme D'action
The mechanism of action of 5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide is not fully understood. However, it has been proposed that 5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide interacts with metal ions and forms complexes that can bind to DNA and inhibit its replication. This can lead to cell death and may explain its potential anti-cancer activity.
Biochemical and Physiological Effects:
5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide has been shown to have low toxicity in vitro and in vivo. It has been reported to have no significant effects on the growth of normal human fibroblast cells. However, it has been shown to induce apoptosis in various cancer cell lines. 5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide has also been reported to have anti-inflammatory activity and has been shown to inhibit the production of nitric oxide in macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide is its ease of synthesis and purification. It is also relatively inexpensive compared to other compounds used in scientific research. However, one of the limitations of 5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide is its low solubility in water, which can make it difficult to use in biological assays. In addition, more studies are needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of 5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide. One potential area of research is the development of metal complexes of 5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide with improved catalytic activity. Another area of research is the use of 5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide as a fluorescent probe for the detection of metal ions in biological samples. In addition, more studies are needed to fully understand the mechanism of action of 5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide and its potential applications as an anti-cancer agent.
Méthodes De Synthèse
The synthesis of 5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide involves the reaction of 5-bromo-6-chloropyridine-3-sulfonyl chloride and 2-chlorobenzamide in the presence of a base. The reaction takes place in an organic solvent such as dimethylformamide or dimethylacetamide. The product is then purified using column chromatography or recrystallization.
Propriétés
IUPAC Name |
5-[(5-bromo-6-chloropyridin-3-yl)sulfonylamino]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrCl2N3O3S/c13-9-4-7(5-17-11(9)15)22(20,21)18-6-1-2-10(14)8(3-6)12(16)19/h1-5,18H,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJYBSIVFWPSJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(N=C2)Cl)Br)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrCl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}[(2,4-dichlorophenyl)methoxy]amine](/img/structure/B2643571.png)




![4-[4-(Piperidine-1-sulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2643579.png)


![4-Amino-1,2-dimethyl-5-[(phenylamino)methyl]pyrimidin-1-ium perchlorate](/img/structure/B2643583.png)
![2-[(3-Chlorophenyl)carbamoylamino]-3-methylbutanoic acid](/img/structure/B2643586.png)


![6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2643590.png)
